2,6-Dibromobenzaldehyde

Organolithium chemistry Regioselective metalation Formylation

Sourcing the correct 2,6-dibromo isomer is critical-generic substitution with other bromobenzaldehydes leads to synthetic failure. This compound is the mandatory precursor for sterically shielded metallocorroles and provides a uniquely stable 2,6-dibromophenyllithium intermediate for reliable formylation. - Regioselective LDA metalation enables 70% isolated yield; 2,5-isomer routes decompose via aryne formation. - Enables sequential Suzuki cross-coupling for complex pharmacophore construction. - Available at ≥98% purity (GC); stored under inert gas to preserve air-sensitive aldehyde functionality.

Molecular Formula C7H4Br2O
Molecular Weight 263.91 g/mol
CAS No. 67713-23-9
Cat. No. B1337937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromobenzaldehyde
CAS67713-23-9
Molecular FormulaC7H4Br2O
Molecular Weight263.91 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)C=O)Br
InChIInChI=1S/C7H4Br2O/c8-6-2-1-3-7(9)5(6)4-10/h1-4H
InChIKeyYDYNSAUGVGAOLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dibromobenzaldehyde (CAS 67713-23-9): Ortho,Ortho′-Dibromo-Substituted Benzaldehyde Building Block for Procurement Evaluation


2,6-Dibromobenzaldehyde (CAS 67713-23-9, molecular formula C₇H₄Br₂O, MW 263.91 g/mol) is a symmetrically ortho,ortho′-dibrominated benzaldehyde derivative. It appears as a white to pale yellow-green crystalline solid with a melting point of 90–94 °C and boiling point of approximately 279 °C . The compound is characterized by two bromine atoms flanking the formyl group at the 2- and 6-positions, creating a unique steric and electronic environment that distinguishes it from other brominated benzaldehyde isomers. Commercially, it is available at ≥98.0% purity (GC) from multiple vendors and is stored under inert atmosphere at 2–8 °C due to air sensitivity .

Why 2,6-Dibromobenzaldehyde Cannot Be Simply Replaced by Other Bromobenzaldehyde Isomers in Synthesis


The 2,6-dibromo substitution pattern imparts fundamentally different reactivity compared to mono-bromo or other di-bromo isomers. Critically, the two bromine atoms in a meta relationship to one another—both ortho to the formyl group—create a unique arena for regioselective metalation: the hydrogen atom positioned between them is exclusively deprotonated by LDA, whereas the corresponding intermediates from 1,4-dibromobenzene (leading to 2,5-dibromophenyllithium) undergo rapid, highly exothermic decomposition at −70 °C, precluding formylation with DMF [1]. In macrocycle synthesis, standard Rothemund conditions fail entirely with ortho,ortho′-disubstituted benzaldehydes such as 2,6-dibromobenzaldehyde, mandating specialized dipyrromethane-based condensation protocols [2]. These differences make generic substitution among bromobenzaldehyde isomers unworkable without complete re-optimization of the synthetic route.

Quantitative Differentiation Evidence: 2,6-Dibromobenzaldehyde vs. Closest Analogs


Organolithium Intermediate Thermal Stability: 2,6-Dibromophenyl lithium vs. 2,5-Dibromophenyl lithium

The 2,6-dibromophenyllithium intermediate generated by LDA deprotonation of 1,3-dibromobenzene is stable at −78 °C and can be conveniently quenched with DMF to yield 2,6-dibromobenzaldehyde (1a) in 70% isolated yield. In direct contrast, treatment of 1,4-dibromobenzene with LDA produces 2,5-dibromophenyllithium, which undergoes highly exothermic decomposition starting already at −70 °C via aryne formation and consequent amine addition, giving 3-bromo- and 4-bromo-N,N-diisopropylaniline in ca. 10% and 20% yields respectively, with no desired benzaldehyde product obtainable via DMF quench. This represents a binary functional outcome: productive synthesis versus complete failure [1].

Organolithium chemistry Regioselective metalation Formylation

Melting Point Differentiation: 2,6-Dibromobenzaldehyde vs. Mono-Bromo and Other Di-Bromo Isomers

2,6-Dibromobenzaldehyde exhibits a melting point of 90–94 °C, making it a convenient crystalline solid at ambient temperature. This contrasts sharply with 2-bromobenzaldehyde (mp 16–22 °C), which is a low-melting solid or liquid near room temperature, complicating handling and purification. Among di-bromo isomers, 2,6-dibromobenzaldehyde melts approximately 10 °C higher than 2,4-dibromobenzaldehyde (mp 80–86 °C) and is comparable to 3,5-dibromobenzaldehyde (mp 84–93 °C). Compared to the dichloro analog 2,6-dichlorobenzaldehyde (mp 68–73 °C), the dibromo compound melts roughly 20 °C higher, reflecting stronger intermolecular halogen-bonding interactions involving bromine [1].

Physical property differentiation Purification by crystallization Handling and storage

Bis-Picket-Fence Corrole Synthesis: 2,6-Dibromobenzaldehyde as an Irreplaceable Precursor

2,6-Dibromobenzaldehyde is the essential precursor for superstructured bis-picket-fence corroles—ring-contracted porphyrinoids used in catalysis, coordination chemistry, and heme-protein modeling. Standard Rothemund and solvent-free pyrrole-aldehyde condensation methods fail entirely with ortho,ortho′-dibromo-substituted benzaldehydes. Early direct condensation with pyrrole under TFA catalysis gave tris(2,6-dibromophenyl)corrole (Br₆Cor) in only 5% yield and required red-light irradiation. An improved dipyrromethane-BF₃·Et₂O method achieves yields up to 12%, representing a 2.4-fold improvement and providing reproducible access to these sterically protected metallocorrole platforms that resist μ-oxo dimer formation [1]. No other bromobenzaldehyde isomer can generate this bis-pocket architecture.

Porphyrinoid chemistry Corrole synthesis Sterically encumbered macrocycles

Electronic Effect on Formyl Group: ¹JCH Coupling Enhancement from Dual Ortho-Bromine Substitution

In benzaldehyde derivatives, electronegative substituents in the ortho position increase the one-bond ¹³C–¹H coupling constant (¹JCHf) of the formyl group through a proximity-driven electrostatic effect rather than hyperconjugation. Computational NBO analysis using the NJC (Natural J-Coupling) method demonstrates that ortho-halogen substituents increase formyl carbon s-character, with the effect being additive for 2,6-disubstituted benzaldehydes. While the published study examined mono-ortho halogens (F, Cl, Br, I) and nitro groups, the 2,6-dibromo configuration represents the maximal halogen-induced coupling enhancement achievable in this series, as both ortho positions are occupied by bromine atoms [1].

NMR spectroscopy DFT calculation Substituent electronic effects

Commercial Purity Benchmarking: 2,6-Dibromobenzaldehyde Analytical Specifications

2,6-Dibromobenzaldehyde is routinely supplied at ≥98.0% purity as determined by GC, with supporting characterization by ¹H NMR, ¹³C NMR, and HPLC . The characteristic ¹H NMR spectrum in CDCl₃ displays the formyl proton as a singlet at δ 10.3 ppm, the two equivalent aromatic protons as a doublet at δ 7.65 ppm (J = 8.0 Hz), and the remaining para-aromatic proton as a triplet at δ 7.23 ppm (J = 8.1 Hz)—a pattern diagnostic of C₂ᵥ symmetry consistent with the 2,6-substitution pattern . Storage requires inert atmosphere (argon or nitrogen) at 2–8 °C to prevent oxidative degradation .

Quality control Purity specification Procurement benchmark

Procurement-Driven Application Scenarios for 2,6-Dibromobenzaldehyde (CAS 67713-23-9)


Synthesis of Sterically Protected Bis-Picket-Fence Metallocorroles for Catalysis and Heme-Protein Modeling

2,6-Dibromobenzaldehyde is the mandatory precursor for constructing bis-picket-fence corroles in which both faces of the macrocycle are sterically shielded by ortho-bromophenyl substituents. These metallocorroles resist μ-oxo dimer formation when exposed to dioxygen or oxene species, closely mimicking the behavior of biological heme in protein pockets. The optimized BF₃·Et₂O-catalyzed dipyrromethane-aldehyde condensation provides these corroles in up to 12% yield, and the bromine substituents serve as synthetic handles for further elaboration via Suzuki cross-coupling [1]. No alternative benzaldehyde can deliver this specific sterically encumbered corrole architecture.

Regioselective Organolithium-Based Formylation in Multi-Step Synthesis of 2,6-Disubstituted Aromatics

The 2,6-dibromophenyl lithium intermediate, generated regioselectively from 1,3-dibromobenzene and LDA, is uniquely stable among dibromophenyl lithium isomers at −78 °C. This stability enables reliable quenching with DMF to produce 2,6-dibromobenzaldehyde in 70% isolated yield [2]. This synthetic route is a critical entry point for constructing 2,6-disubstituted benzaldehyde derivatives used in pharmaceutical intermediate synthesis. The alternative 1,4-dibromobenzene route produces an unstable 2,5-isomer that decomposes via aryne formation, yielding no desired aldehyde product—a binary pass/fail outcome that mandates procurement of the correct isomer [2].

Crystal Engineering and Halogen-Bonding Studies Exploiting Dual Ortho-Bromine Donors

2,6-Dibromobenzaldehyde presents two bromine atoms in a convergent orientation relative to the formyl group, creating a high-density halogen-bond donor motif for supramolecular crystal engineering. The bromine atoms participate in Br···O (aldehyde) halogen bonding, as demonstrated in crystalline mixtures of bromobenzaldehyde/dibromobenzene systems that exhibit enhanced phosphorescence through halogen-bond-mediated suppression of self-quenching [3]. The higher melting point (90–94 °C) relative to mono-bromo analogs reflects these stronger intermolecular interactions and facilitates co-crystallization screening.

Pharmaceutical Intermediate for Tyrosine Kinase Inhibitor and Antiviral Agent Synthesis

2,6-Dibromobenzaldehyde has been reported as a key intermediate in the synthesis of imidazole-derived tyrosine kinase inhibitors with demonstrated activity against virus type-1 replication and efficacy in pain models . The dual bromine substitution pattern provides both electronic activation of the carbonyl for condensation reactions and synthetic handles for sequential cross-coupling functionalization, enabling efficient construction of complex pharmacophores that would be inaccessible from mono-bromo benzaldehyde starting materials.

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